molecular formula C19H30N2O2S B6499333 N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 953260-20-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B6499333
CAS No.: 953260-20-3
M. Wt: 350.5 g/mol
InChI Key: XMFOKKWZEUNCKZ-UHFFFAOYSA-N
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Description

The compound “N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive natural products .

Mechanism of Action

N-CPPM has been found to act as a ligand for certain receptors, such as the serotonin 5-HT1A receptor. It binds to the receptor and activates it, which in turn triggers a cascade of biochemical events that ultimately result in the desired physiological response.
Biochemical and Physiological Effects
The effects of N-CPPM depend on the type of receptor or enzyme it is interacting with. For example, when N-CPPM binds to the serotonin 5-HT1A receptor, it can cause a decrease in anxiety and depression-like behaviors. When N-CPPM binds to cytochrome P450, it can increase the rate of drug metabolism.

Advantages and Limitations for Lab Experiments

N-CPPM has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high affinity for certain receptors and enzymes. However, it also has some limitations. For example, it has a short half-life, which means that it must be used quickly in order to be effective.

Future Directions

N-CPPM has a number of potential applications in the future. It could be used in the development of new drugs and novel compounds, as well as in the study of biochemical pathways and drug metabolism. Additionally, it could be used to study the effects of certain receptors and enzymes on physiological processes. Finally, it could be used to develop new methods for drug delivery and drug targeting.

Synthesis Methods

N-CPPM is synthesized through a multi-step process. The first step involves the reaction of cyclopentylpiperidine with methyl-3-methylphenylmethanesulfonate in the presence of an acid catalyst. This reaction forms the N-CPPM product, which is then purified and isolated.

Scientific Research Applications

N-CPPM has been used in a variety of scientific research applications. It has been used as a ligand for certain receptors, such as the serotonin 5-HT1A receptor, and as a substrate for certain enzymes, such as cytochrome P450. It has also been used in medicinal chemistry applications, such as the development of new drugs and the synthesis of novel compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-16-5-4-6-18(13-16)15-24(22,23)20-14-17-9-11-21(12-10-17)19-7-2-3-8-19/h4-6,13,17,19-20H,2-3,7-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFOKKWZEUNCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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